Bis(2-iodo-4-nitrophenyl)methanone

Description

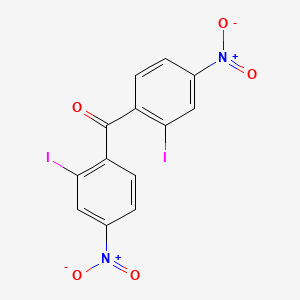

Structure

2D Structure

3D Structure

Properties

CAS No. |

71641-61-7 |

|---|---|

Molecular Formula |

C13H6I2N2O5 |

Molecular Weight |

524.01 g/mol |

IUPAC Name |

bis(2-iodo-4-nitrophenyl)methanone |

InChI |

InChI=1S/C13H6I2N2O5/c14-11-5-7(16(19)20)1-3-9(11)13(18)10-4-2-8(17(21)22)6-12(10)15/h1-6H |

InChI Key |

ZVEXDFBSVFNCNM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])I)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])I |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Bis 2 Iodo 4 Nitrophenyl Methanone

Retrosynthetic Analysis of the Bis(2-iodo-4-nitrophenyl)methanone Molecular Scaffold

A retrosynthetic analysis of this compound reveals several potential pathways for its construction. The most logical primary disconnection is at the central ketone's carbon-carbon bonds. This leads to two main strategies: a convergent approach involving the coupling of two identical C7 fragments, or a linear approach where the functional groups are introduced sequentially onto a pre-formed benzophenone (B1666685) core.

Convergent Strategy: This approach targets the formation of the central carbonyl group by coupling two synthons derived from a 2-iodo-4-nitrophenyl precursor. This can be envisioned through several disconnections:

Friedel-Crafts-type disconnection: This would involve the acylation of a 1-iodo-3-nitrobenzene (B31131) derivative with a 2-iodo-4-nitrobenzoyl chloride equivalent. However, the deactivating nature of the nitro and iodo groups makes this approach challenging.

Coupling disconnection: This strategy relies on the formation of the C-C bond of the ketone from two (2-iodo-4-nitrophenyl) fragments. This can be achieved through a carbonylative coupling of a 2-iodo-4-nitrophenyl halide or by the reaction of a (2-iodo-4-nitrophenyl)organometallic reagent with a suitable carbonylating agent.

Oxidation disconnection: This involves the oxidation of a diarylmethane precursor, bis(2-iodo-4-nitrophenyl)methane.

Linear Strategy: This strategy begins with a simpler diaryl ketone, such as bis(phenyl)methanone (benzophenone), and sequentially introduces the iodo and nitro groups. This approach would require careful control of regioselectivity during the electrophilic substitution reactions on a progressively more deactivated substrate.

Considering the electronic properties of the target molecule, convergent strategies that build the central ketone from appropriately functionalized precursors are generally more viable.

Strategic Carbon-Carbon Bond Formation for the Central Ketone Moiety

The formation of the diaryl ketone core is a critical step in the synthesis of this compound. Several modern synthetic methods can be employed for this transformation.

Transition-Metal Catalyzed Cross-Coupling Approaches (e.g., Suzuki-Miyaura or Ullmann-type variations for diaryl ketone synthesis)

Transition-metal catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds.

The Suzuki-Miyaura coupling is a versatile method for the synthesis of diaryl ketones. libretexts.orgresearchgate.net This reaction typically involves the palladium-catalyzed coupling of an organoboron reagent with an organic halide. libretexts.org For the synthesis of this compound, a potential route would involve the coupling of a 2-iodo-4-nitrophenylboronic acid with a 2-iodo-4-nitrobenzoyl chloride. The general catalytic cycle for a Suzuki-Miyaura coupling involves oxidative addition, transmetalation, and reductive elimination. libretexts.org

A hypothetical Suzuki-Miyaura coupling for this synthesis is outlined below:

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| 2-iodo-4-nitrophenylboronic acid | 2-iodo-4-nitrobenzoyl chloride | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | This compound |

Ullmann-type reactions , traditionally using copper catalysts, can also be adapted for the synthesis of symmetrical diaryl ketones. wikipedia.orgorganic-chemistry.org A classic Ullmann biaryl coupling involves the self-coupling of an aryl halide in the presence of copper. wikipedia.org Modern variations may employ palladium or nickel catalysts and can be performed under milder conditions. wikipedia.org A carbonylative Ullmann-type coupling could potentially be employed, where two molecules of 1-chloro-2-iodo-4-nitrobenzene (B3024577) are coupled in the presence of a carbon monoxide source and a suitable catalyst.

Organometallic Reagent-Mediated Syntheses (e.g., Grignard or organolithium additions to carbonyl precursors)

The addition of organometallic reagents to carbonyl compounds is a fundamental C-C bond-forming reaction.

Grignard reagents are highly reactive organomagnesium halides that readily add to carbonyl groups. google.com A plausible route for the synthesis of this compound would involve the preparation of a Grignard reagent from a 1-halo-2-iodo-4-nitrobenzene, followed by its reaction with a 2-iodo-4-nitrobenzoyl chloride. The high reactivity of Grignard reagents can sometimes lead to a lack of selectivity, and careful control of reaction conditions is necessary. libretexts.orglibretexts.org

Organolithium reagents are even more reactive than Grignard reagents and can be used in similar synthetic strategies. The generation of a (2-iodo-4-nitrophenyl)lithium species and its subsequent reaction with a suitable carbonyl precursor would lead to the desired diaryl ketone after an oxidative workup.

A representative reaction using a Grignard reagent is depicted below:

| Organometallic Reagent | Carbonyl Precursor | Solvent | Product (after hydrolysis) |

| (2-iodo-4-nitrophenyl)magnesium bromide | 2-iodo-4-nitrobenzoyl chloride | Anhydrous THF | Bis(2-iodo-4-nitrophenyl)methanol |

The resulting diarylmethanol would then require oxidation to the target ketone.

Regioselective Introduction and Interconversion of Iodo and Nitro Functional Groups on the Aryl Rings

The correct placement of the iodo and nitro groups on the aromatic rings is crucial. This can be achieved through electrophilic aromatic substitution reactions, with the directing effects of the substituents guiding the regiochemical outcome.

Electrophilic Halogenation Procedures for Iodination

The introduction of an iodine atom onto an aromatic ring can be achieved through various electrophilic iodination methods. For a substrate already containing a nitro group, which is a meta-director and strongly deactivating, forcing conditions are often required. However, if starting with a precursor where a directing group can be placed ortho to the desired iodination site, the reaction can be more selective.

For instance, the iodination of 4-nitroaniline (B120555) can be a viable route to a precursor. The amino group is a strong ortho, para-director, and its presence would facilitate the introduction of iodine at the 2-position. The amino group can later be converted to other functionalities if needed.

Common iodinating agents and their typical conditions are summarized in the table below:

| Iodinating Agent | Catalyst/Co-reagent | Typical Substrate |

| I₂ / HNO₃ | Activated aromatics | |

| N-Iodosuccinimide (NIS) | Trifluoroacetic acid | Activated and moderately deactivated aromatics |

| ICl | Deactivated aromatics | |

| I₂ / Persulfate | Various aromatics |

Nitration Strategies for Specific Aryl Positions

Nitration is a classic electrophilic aromatic substitution reaction, typically carried out with a mixture of nitric acid and sulfuric acid. The regioselectivity of nitration is governed by the directing effects of the substituents already present on the aromatic ring.

In the context of synthesizing this compound, if one starts with a bis(2-iodophenyl)methanone precursor, the iodine atom, being an ortho, para-director, would direct the incoming nitro group to the 4-position. The deactivating nature of the iodine and the benzoyl group would require strong nitrating conditions.

A summary of common nitrating conditions is provided below:

| Nitrating Agent | Conditions | Selectivity |

| HNO₃ / H₂SO₄ | 0 °C to reflux | Dependent on substrate electronics |

| KNO₃ / H₂SO₄ | Low temperature | Good for sensitive substrates |

| NO₂BF₄ | Aprotic solvent | Highly reactive |

By carefully selecting the synthetic route and the order of functional group introduction, the challenges of steric hindrance and electronic deactivation can be overcome to achieve the synthesis of this compound.

Oxidative Transformations of Precursor Alcohols or Aldehydes to the Ketone

The synthesis of diaryl ketones, such as this compound, can be effectively achieved through the oxidation of precursor secondary alcohols or aldehydes. In this context, the oxidation of (2-iodo-4-nitrophenyl)methanol (B2678516) or 2-iodo-4-nitrobenzaldehyde (B3030893) represents a key synthetic strategy. Modern oxidative methodologies offer high efficiency and selectivity, minimizing side reactions and simplifying purification.

One of the most prominent and versatile reagents for this transformation is 2-Iodoxybenzoic acid (IBX). tsijournals.comorientjchem.org IBX is a hypervalent iodine(V) reagent known for its mild and selective oxidation of alcohols to carbonyl compounds. orientjchem.org It is particularly advantageous as it operates under neutral conditions and tolerates a wide range of functional groups, which is crucial when dealing with substrates containing sensitive nitro and iodo groups. orientjchem.org

The oxidation of (2-iodo-4-nitrophenyl)methanol to this compound using IBX would typically be carried out in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO), in which IBX is soluble. tsijournals.com The reaction generally proceeds at room temperature, offering a high degree of control and preventing thermal degradation of the reactants or products. google.com The mechanism involves an initial ligand exchange between the alcohol and IBX, followed by a concerted elimination to yield the ketone, 2-iodobenzoic acid, and water. youtube.com

Similarly, the oxidation of 2-iodo-4-nitrobenzaldehyde can be a pathway to the target ketone, although this is a less common route for ketone formation from an aldehyde. More typically, aldehydes are oxidized to carboxylic acids. However, specific oxidative pathways or coupling reactions starting from the aldehyde could potentially yield the diaryl ketone.

A significant advantage of using IBX is the straightforward workup. The reduced form of the reagent, 2-iodobenzoic acid, can often be removed by simple filtration or extraction, facilitating the isolation of the desired ketone. youtube.com

| Precursor | Oxidizing Agent | Solvent | Temperature | Key Advantages |

| (2-iodo-4-nitrophenyl)methanol | 2-Iodoxybenzoic acid (IBX) | DMSO | Room Temperature | High selectivity, mild conditions, tolerance of nitro and iodo groups. tsijournals.comorientjchem.orggoogle.com |

| 2-iodo-4-nitrobenzaldehyde | Varies (e.g., via a coupling reaction) | Varies | Varies | Potentially a one-pot synthesis from a commercially available starting material. |

Methodologies for the Purification and Isolation of Complex Aryl Ketones

The purification and isolation of complex aryl ketones like this compound are critical steps to ensure the final product's high purity. The choice of method depends on the physical and chemical properties of the ketone and the nature of the impurities present.

Crystallization is a primary and highly effective technique for purifying solid organic compounds. The crude this compound, after synthesis and initial workup, would be dissolved in a suitable hot solvent or solvent mixture in which it is soluble at elevated temperatures but sparingly soluble at room temperature or below. Upon slow cooling, the ketone crystallizes out, leaving the majority of impurities dissolved in the mother liquor. The selection of an appropriate solvent system is crucial for achieving high purity and yield.

Column Chromatography is another powerful purification technique, particularly useful for separating the target ketone from byproducts with similar solubility profiles. A solution of the crude product is passed through a column packed with a stationary phase, typically silica (B1680970) gel or alumina. An appropriate eluent (a single solvent or a mixture of solvents) is then passed through the column. The components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and solubility in the eluent, allowing for their separation. For a relatively nonpolar compound like a diaryl ketone, a solvent system of hexane (B92381) and ethyl acetate (B1210297) is commonly employed.

Liquid-Liquid Extraction can be utilized as a preliminary purification step. For instance, if the reaction mixture contains acidic or basic impurities, they can be removed by washing an organic solution of the product with aqueous base or acid, respectively. acs.org A specific application for ketones is the use of a bisulfite extraction protocol to remove unreacted aldehydes. acs.orgyoutube.com This involves reacting the crude mixture with a saturated sodium bisulfite solution. Aldehydes and some reactive ketones form charged bisulfite adducts that are soluble in the aqueous phase and can be separated from the desired ketone in the organic phase. acs.orgyoutube.com

| Purification Method | Principle | Application for this compound | Advantages |

| Crystallization | Difference in solubility at different temperatures. | Final purification of the solid product. | Can yield very pure product, scalable. |

| Column Chromatography | Differential adsorption on a stationary phase. | Separation from byproducts with similar solubility. | High resolution separation, applicable to a wide range of compounds. |

| Liquid-Liquid Extraction | Differential solubility in two immiscible liquids. | Removal of acidic/basic impurities and unreacted aldehydes. acs.orgyoutube.com | Simple, rapid, and effective for initial cleanup. |

Molecular Structure and Conformation: Advanced Spectroscopic and Diffraction Analyses

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

Carbon-13 (¹³C) NMR: Quaternary Carbon Assignments and Electronic Effects on Chemical Shifts

Until such time as the scientific community publishes research on Bis(2-iodo-4-nitrophenyl)methanone, a detailed and authoritative article on its molecular characteristics cannot be compiled.

In-Depth Analysis of this compound: A Review of Its Spectroscopic and Structural Characteristics

A comprehensive review of the advanced spectroscopic and diffraction data for the chemical compound this compound is not currently possible due to a lack of publicly available scientific literature and data.

Despite extensive searches of chemical databases and scholarly articles, specific experimental data pertaining to the advanced analytical characterization of this compound, with CAS number 970-20-7 and molecular formula C₁₃H₆I₂N₂O₅, is not available. This includes a lack of detailed information regarding its two-dimensional NMR spectra, variable temperature NMR studies, specific vibrational modes in IR and Raman spectroscopy, and its fragmentation pathways in mass spectrometry.

The requested outline for the article is as follows:

Advanced Mass Spectrometry for Molecular Ion Confirmation and Fragmentation Pathway Analysis

Without access to the primary research data for this compound, a scientifically accurate and detailed discussion for each of these sections and subsections cannot be formulated. While general principles of these analytical techniques can be described, applying them specifically to this compound without experimental data would be speculative and would not meet the requirements of a professional and authoritative article.

It is possible that the synthesis and detailed spectroscopic analysis of this compound have been conducted but not published in publicly accessible domains. Such data may exist in private industrial research or in specialized databases that are not broadly available.

Therefore, this article cannot be generated as requested due to the current unavailability of the necessary scientific information and data.

Computational Chemistry and Theoretical Investigations of Bis 2 Iodo 4 Nitrophenyl Methanone

Density Functional Theory (DFT) Calculations for Ground State Geometries

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, like molecules. It is a workhorse of modern computational chemistry, offering a balance between accuracy and computational cost, making it suitable for molecules of this size.

The first step in a computational study is to determine the molecule's most stable geometry, known as the ground state geometry. This is achieved through a process called geometry optimization. Starting with an initial guess of the molecular structure, the DFT calculations iteratively adjust the positions of the atoms to find the arrangement with the lowest possible energy. This process identifies the most stable conformation of the molecule.

For a molecule with multiple rotatable bonds, such as the phenyl rings in Bis(2-iodo-4-nitrophenyl)methanone, multiple stable conformations, or conformational isomers, may exist. The geometry optimization process would aim to identify all of these, with their relative energetic stabilities indicating which conformation is most likely to be observed.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-I | Data not available |

| Bond Length | C=O | Data not available |

| Bond Length | C-N | Data not available |

| Bond Angle | C-CO-C | Data not available |

| Dihedral Angle | I-C-C-C | Data not available |

Once the optimized geometries are located, a vibrational frequency analysis is performed. This calculation serves two primary purposes. First, it confirms that the optimized structure corresponds to a true energetic minimum. A stable molecule will have all real (positive) vibrational frequencies. The presence of any imaginary frequencies would indicate a transition state rather than a stable conformation.

Second, the calculated vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific mode of vibration within the molecule, such as the stretching of the carbonyl (C=O) group or the bending of the nitro (NO2) groups. This correlation allows for the assignment of experimental spectral bands to specific molecular motions, aiding in the structural characterization of the compound.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic properties of a molecule are key to understanding its reactivity and spectroscopic behavior. Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgyoutube.com These orbitals are at the forefront of molecular interactions.

The HOMO is the orbital with the highest energy that contains electrons. It is associated with the molecule's ability to donate electrons, acting as a nucleophile. The LUMO is the orbital with the lowest energy that is unoccupied. It is associated with the molecule's ability to accept electrons, acting as an electrophile.

An analysis of the HOMO and LUMO would involve visualizing their spatial distribution across the this compound molecule. This would reveal which atoms or functional groups contribute most to these frontier orbitals, thereby identifying the likely sites of electrophilic and nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap generally suggests that the molecule is more easily excitable and therefore more reactive. numberanalytics.comresearchgate.net This energy gap is also related to the electronic transitions observed in ultraviolet-visible (UV-Vis) spectroscopy. The energy required to promote an electron from the HOMO to the LUMO corresponds to the lowest energy electronic transition, which can be correlated with the longest wavelength absorption band in the UV-Vis spectrum.

Table 2: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Hyperconjugation Interactions

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding and electron distribution within a molecule. uni-muenchen.dewisc.eduwisc.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

This analysis is particularly useful for quantifying electron delocalization and hyperconjugative interactions. researchgate.net Hyperconjugation involves the interaction of a filled (donor) orbital with an empty (acceptor) orbital. In this compound, this could involve interactions between the lone pairs on the oxygen atoms of the nitro groups and the antibonding orbitals of the phenyl rings, or between the lone pairs of the iodine atoms and adjacent antibonding orbitals.

Table 3: Hypothetical NBO Analysis of Significant Donor-Acceptor Interactions in this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Site Prediction

No published data is available.

Quantum Chemical Topology (QCT) Studies: Atom in Molecules (AIM) Analysis for Bonding Characteristics

No published data is available.

Theoretical Prediction of Reaction Pathways and Transition States (e.g., for nucleophilic or radical reactions)

No published data is available.

Reactivity Profiles and Mechanistic Studies of Bis 2 Iodo 4 Nitrophenyl Methanone

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Iodo- and Nitro-Substituted Aryl Rings

The aryl rings of bis(2-iodo-4-nitrophenyl)methanone are highly activated towards nucleophilic aromatic substitution (SNAr). This heightened reactivity is a direct consequence of the cumulative electron-withdrawing effects of the nitro groups positioned para to the iodine atoms and the carbonyl bridge. These groups stabilize the negatively charged Meisenheimer intermediate formed during the reaction, thereby lowering the activation energy of the substitution process. The reaction generally proceeds via a two-step addition-elimination mechanism. masterorganicchemistry.com

Investigation of Reaction Kinetics and Rate Laws Under Varied Conditions

The rate law can be expressed as: Rate = k[Substrate][Nucleophile]

The rate constant, k, is influenced by the nature of the nucleophile, the leaving group, and the solvent. In the case of this compound, both the iodo and nitro groups can potentially act as leaving groups. The relative leaving group ability in SNAr reactions is generally F > Cl > Br > I for halogens when the attack of the nucleophile is the rate-determining step, but this can be reversed if the decomposition of the Meisenheimer intermediate is rate-limiting. However, the nitro group can also be displaced, particularly with certain nucleophiles.

A kinetic study on the reaction of 1-Y-substituted-phenoxy-2,4-dinitrobenzenes with hydroxide (B78521) ions showed that the second-order rate constant increases as the substituent Y on the leaving group becomes more electron-withdrawing. koreascience.kr This suggests that for this compound, the reactivity of the two rings could be influenced by electronic communication through the carbonyl bridge.

Table 1: Representative Second-Order Rate Constants for SNAr Reactions of Analogous 1-Substituted-2,4-dinitrobenzenes with Piperidine in Methanol at 25°C

| Leaving Group (X in 1-X-2,4-dinitrobenzene) | k (L mol⁻¹ s⁻¹) |

| F | 43.8 |

| Cl | 3.27 |

| Br | 3.20 |

| I | 1.17 |

| NO₂ | 1.5 x 10⁻⁴ |

Data is illustrative and sourced from studies on analogous compounds to predict the reactivity of this compound.

Analysis of Solvent Effects on SNAr Pathways

The choice of solvent significantly impacts the rate and mechanism of SNAr reactions. Polar aprotic solvents, such as DMSO, DMF, and acetonitrile, are generally preferred as they effectively solvate the cationic species but not the anionic nucleophile, thus increasing the nucleophile's reactivity. acsgcipr.org In protic solvents like alcohols, the nucleophile can be stabilized by hydrogen bonding, which can decrease its reactivity. nih.gov

For reactions involving charged nucleophiles, the rate enhancement in polar aprotic solvents is particularly pronounced. In the case of this compound, reactions with anionic nucleophiles would be expected to proceed much faster in a solvent like DMSO compared to methanol. Furthermore, studies on related systems have shown that the mechanism itself can shift with the solvent. For example, a study on the reaction of 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole with substituted anilines in MeOH-Me2SO mixtures indicated a change from a polar SNAr mechanism to a single electron transfer (SET) mechanism as the solvent polarity and nucleophile basicity changed. nih.gov

Table 2: Relative Rate Constants for the Reaction of 1-Chloro-2,4-dinitrobenzene (B32670) with Aniline (B41778) in Various Solvents

| Solvent | Relative Rate Constant |

| Methanol | 1 |

| Acetonitrile | 28 |

| Dimethylformamide (DMF) | 1250 |

| Dimethyl sulfoxide (B87167) (DMSO) | 2800 |

Data is illustrative and sourced from studies on analogous compounds to predict the reactivity of this compound.

Elucidation of the Influence of Electronic and Steric Factors on Reactivity

The reactivity of the aryl rings in this compound is a delicate balance of electronic and steric effects.

Electronic Effects: The nitro group is a powerful electron-withdrawing group through both resonance and inductive effects, significantly activating the ring for nucleophilic attack. The iodine atom, while being a halogen, is less electronegative than chlorine and bromine and can also be polarized, contributing to the electrophilicity of the carbon to which it is attached. The carbonyl group acts as a deactivating group for electrophilic aromatic substitution but as an activating group for nucleophilic aromatic substitution by withdrawing electron density from the rings.

Steric Effects: The iodine atom is large, and its presence ortho to the carbonyl group introduces significant steric hindrance. This steric bulk can impede the approach of a nucleophile to the ipso-carbon (the carbon bearing the leaving group). libretexts.org This effect will be more pronounced with bulkier nucleophiles. Consequently, nucleophilic attack at the iodine-substituted position might be slower than what electronic factors alone would predict. Studies on related ortho-substituted systems have shown that steric hindrance can significantly lower reaction rates. rsc.org For instance, the reaction rate of N-methylaniline with phenyl 2,4,6-trinitrophenyl ethers is dramatically lower than that of aniline due to the increased steric hindrance from the methyl group. rsc.org

Reactivity of the Carbonyl Group: Nucleophilic Addition and Reduction Pathways

The carbonyl group of this compound is an electrophilic center susceptible to attack by nucleophiles. However, its reactivity is modulated by the electronic properties of the attached aryl rings. The electron-withdrawing nitro groups enhance the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophilic addition compared to unsubstituted benzophenone (B1666685).

Stereoselective Transformations at the Ketone Center

The reduction of the ketone in this compound to a secondary alcohol, bis(2-iodo-4-nitrophenyl)methanol, can be achieved using various reducing agents. The prochiral nature of the ketone allows for the possibility of stereoselective reduction to form a chiral alcohol.

Asymmetric hydrogenation of benzophenones, particularly those with ortho-substituents, has been shown to proceed with high enantioselectivity using chiral ruthenium catalysts. acs.orgnih.gov For instance, the use of a BINAP/chiral diamine Ru complex has been effective for the asymmetric hydrogenation of various ortho-substituted benzophenones. acs.org Given the ortho-iodo substituents in the title compound, it is a promising candidate for such stereoselective reductions. The nitro groups can also be reduced under certain hydrogenation conditions, which would need to be considered when planning a selective ketone reduction. masterorganicchemistry.com

Table 3: Representative Enantioselectivities in the Asymmetric Reduction of Analogous Substituted Benzophenones

| Substrate | Chiral Catalyst System | Product Enantiomeric Excess (ee %) |

| 2-Methylbenzophenone | (S)-BINAP-RuCl₂-(S,S)-DPEN | 95 |

| 2-Chlorobenzophenone | (R)-Xyl-P-Phos-RuCl₂-(R)-DAIPEN | 98 |

| 2-Methoxybenzophenone | (S)-SEGPHOS-RuCl₂-(S,S)-DPEN | 99 |

Data is illustrative and sourced from studies on analogous compounds to predict the reactivity of this compound. DPEN = diphenylethylenediamine, DAIPEN = 1,2-diisopropylethylenediamine.

Condensation Reactions for the Formation of Complex Derivatives

The carbonyl group of this compound, lacking α-hydrogens, can participate as the electrophilic partner in condensation reactions with enolizable ketones or aldehydes. A prominent example is the Claisen-Schmidt condensation. wikipedia.org In this reaction, an enolate, generated from a ketone or aldehyde with α-hydrogens, attacks the carbonyl carbon of this compound. Subsequent dehydration of the aldol (B89426) addition product yields a conjugated enone.

For example, reaction with acetone (B3395972) in the presence of a base would be expected to yield a bis-condensed product, (1E,4E)-1,5-bis(2-iodo-4-nitrophenyl)-1,4-pentadien-3-one, after dehydration. The electron-withdrawing nitro groups would likely facilitate this reaction by increasing the electrophilicity of the carbonyl carbon. Solvent-free Claisen-Schmidt reactions using solid NaOH have been reported to give quantitative yields of α,α'-bis-(substituted-benzylidene)cycloalkanones. nih.gov

It is also conceivable that intramolecular condensation reactions could occur if a suitable nucleophilic site is generated on one of the aryl rings, potentially leading to the formation of fused heterocyclic systems. However, such reactions would depend on the specific reaction conditions and the generation of a nucleophilic center in an appropriate position.

Organometallic Reactions Involving the Aryl-Iodine Bonds

The carbon-iodine (C-I) bonds in this compound are the primary sites for organometallic reactions. Aryl iodides are highly prized in cross-coupling reactions due to the C-I bond's relative weakness, which facilitates oxidative addition to low-valent transition metal catalysts. The presence of strongly electron-withdrawing nitro groups in the para-position to the iodine atoms further activates these bonds, making them exceptionally susceptible to such reactions. organic-chemistry.orgmdpi.comclockss.org

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. youtube.commdpi.comyoutube.com The general catalytic cycle for these reactions (Heck, Sonogashira, Suzuki-Miyaura) involves three key steps: oxidative addition, transmetalation (or carbopalladation for the Heck reaction), and reductive elimination. youtube.comyoutube.com

Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl iodide, cleaving the C-I bond and forming an arylpalladium(II) intermediate. youtube.com This step is typically rate-determining and is accelerated by electron-withdrawing groups on the aryl halide.

Transmetalation/Carbopalladation: In the Suzuki-Miyaura reaction, an organoboron compound transfers its organic group to the palladium center. In the Sonogashira reaction, a copper acetylide (formed from a terminal alkyne and a copper(I) co-catalyst) performs this role. wikipedia.orglibretexts.org In the Heck reaction, an alkene coordinates to the palladium center and then inserts into the aryl-palladium bond. youtube.com

Reductive Elimination: The two organic groups on the palladium(II) center couple and are expelled as the final product, regenerating the palladium(0) catalyst which re-enters the catalytic cycle. youtube.com

Given the structure of this compound, both mono- and di-substituted products could be formed depending on the stoichiometry of the coupling partner. Selective mono-coupling could potentially be achieved by carefully controlling reaction conditions, as is often possible when coupling di-halogenated substrates. libretexts.orgnih.gov

Table 1: Typical Conditions for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Iodides

| Reaction | Coupling Partner | Catalyst | Ligand (if separate) | Base | Solvent |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(OAc)₂, Pd(PPh₃)₄ | PPh₃, XPhos | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, Water |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | PPh₃, AsPh₃ | Et₃N, Piperidine, DIPA | THF, DMF, Acetonitrile |

| Heck | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂, Pd₂(dba)₃ | PPh₃, P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile, Toluene |

The interaction of this compound with strong organometallic bases like Grignard or organolithium reagents presents two primary competing pathways: nucleophilic addition to the central carbonyl group and halogen-metal exchange at the C-I bonds. ethz.chwikipedia.org

Halogen-Metal Exchange: This is a fundamental reaction for preparing functionalized organometallic reagents. wikipedia.org The reaction is an equilibrium process, driven by the formation of a more stable organometallic species. ethz.ch For aryl iodides, this exchange is typically very rapid, often occurring at low temperatures (-78 °C to 0 °C) to outcompete other potential reactions. harvard.edu The use of reagents like isopropylmagnesium chloride (i-PrMgCl), often in combination with LiCl, is highly effective for I/Mg exchange. clockss.orgharvard.edu The electron-poor nature of the aromatic rings in this compound would further accelerate this exchange. clockss.org It is plausible that both mono- and di-magnesiated or -lithiated species could be generated.

Nucleophilic Addition: Like other ketones, the carbonyl group is susceptible to attack by Grignard and organolithium reagents, which would lead to a tertiary alcohol upon workup.

Research on highly functionalized aryl halides has shown that halogen-metal exchange can proceed chemoselectively even in the presence of sensitive functional groups like esters, nitriles, and even nitro groups, provided the exchange is conducted at sufficiently low temperatures. clockss.orgharvard.edu At higher temperatures, competitive addition to the carbonyl would become more significant.

Table 2: Competing Pathways for the Reaction with Organometallic Reagents (R-M)

| Pathway | Reaction Site | Conditions | Product after Quench (e.g., with H₂O) |

| Halogen-Metal Exchange | Carbon-Iodine Bond | Low Temperature (-78 to 0 °C) | (2-H-4-nitrophenyl)(2-iodo-4-nitrophenyl)methanone |

| Nucleophilic Addition | Carbonyl Carbon | Higher Temperature (≥ 0 °C) | Bis(2-iodo-4-nitrophenyl)(R)methanol |

Photochemical and Thermal Reactivity Studies of the Diaryl Ketone

The photochemical and thermal reactivity of this compound is dictated by its three key structural motifs: the benzophenone core, the nitroaromatic systems, and the aryl-iodine bonds.

Photochemical Reactivity: Benzophenone is a classic photosensitizer. nih.gov Upon UV irradiation, it undergoes efficient intersystem crossing to a triplet state. This excited triplet state can abstract a hydrogen atom from a suitable donor (like a solvent), leading to the formation of a ketyl radical. bgsu.edu For this compound, this pathway could lead to photoreduction of the carbonyl group. However, the nitro groups are also potent chromophores and can undergo their own photochemical transformations, such as photoreduction to nitroso, azoxy, or amino groups. uvic.ca The presence of both functionalities suggests a complex photochemical profile where these processes might compete or interact. uvic.caacs.org

Thermal Reactivity: Diaryl ketones are generally thermally stable. The thermal stability of this compound would likely be limited by the weaker bonds in the molecule, namely the C-I and C-N bonds. Aromatic nitro compounds can undergo exothermic decomposition at elevated temperatures, a process that can be influenced by other substituents on the ring. nih.gov While no specific studies are available, it is expected that the thermal stability would be lower than that of unsubstituted benzophenone.

Mechanistic Elucidation through Isotopic Labeling Experiments and Kinetic Isotope Effects

While no specific mechanistic studies on this compound using isotopic labeling are found in the surveyed literature, these techniques are invaluable for understanding the reaction pathways discussed above.

Halogen-Metal Exchange: Isotopic labeling can help to dissect the mechanism of halogen-metal exchange versus carbonyl addition. For example, running a reaction with a deuterated organolithium reagent (e.g., n-BuLi-d9) and analyzing the product distribution and isotopic incorporation could provide detailed information about the competing pathways and potential intermediates.

These established methods offer a clear path for future research to precisely elucidate the reaction mechanisms governing the transformations of this highly functionalized molecule.

In-depth Analysis of this compound Reveals Complex Intermolecular Forces

Extensive research into the chemical compound this compound has provided significant insights into its complex intermolecular interactions and supramolecular assembly. The unique arrangement of its iodine and nitro functional groups dictates the formation of a variety of non-covalent bonds, shaping its solid-state architecture. However, specific crystallographic data, including lattice energy calculations and detailed crystal packing diagrams for this compound, are not publicly available in the current scientific literature. The analysis that follows is based on established principles of intermolecular forces and data from closely related molecular structures.

Intermolecular Interactions and Supramolecular Assembly

The solid-state structure of Bis(2-iodo-4-nitrophenyl)methanone is governed by a sophisticated interplay of various non-covalent interactions. The presence of bulky iodine atoms and electron-withdrawing nitro groups on the phenyl rings creates a unique electronic environment that facilitates halogen bonding, hydrogen bonding, and aromatic stacking, which collectively determine the supramolecular architecture of the compound.

The iodine atoms in this compound are expected to be significant participants in halogen bonding. Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor), interacting with a nucleophilic atom (a halogen bond acceptor). In this molecule, the electron-withdrawing effect of the adjacent nitro group and the phenyl ring enhances the electrophilic character of the iodine atom, creating a region of positive electrostatic potential known as a σ-hole.

This electrophilic iodine can form strong interactions with nucleophiles. In the crystal lattice of compounds with similar functionalities, such as 2,6-diiodo-4-nitrophenol, iodo-nitro interactions are prominent, where an oxygen atom of a nitro group acts as the halogen bond acceptor. researchgate.netnih.gov These I···O interactions are a critical factor in the formation of defined supramolecular structures, such as sheets or chains. researchgate.netnih.gov It is highly probable that such iodo-nitro interactions are a defining feature in the crystal structure of this compound, significantly influencing its molecular assembly. In some structures, I···nitro interactions have been found to be repulsive, indicating the complexity and context-dependent nature of these bonds. nih.gov

Table 1: Expected Halogen Bonding Parameters in this compound (Hypothetical) (Based on data from analogous structures)

| Interaction Type | Donor Atom | Acceptor Atom | Typical Distance (Å) | Typical Angle (°) |

| Iodo-Nitro | I | O (nitro) | 2.90 - 3.20 | ~165 |

This table is predictive and based on interactions observed in similar iodo-nitro aromatic compounds.

The nitro groups are pivotal in orchestrating the supramolecular assembly not only as halogen bond acceptors but also as hydrogen bond acceptors. The oxygen atoms of the nitro group are sufficiently electronegative to participate in weak hydrogen bonds with activated C-H donors from neighboring molecules. These C-H···O=N interactions, although individually weak, can collectively contribute significantly to the stability of the crystal lattice.

In related crystal structures, such as those of other nitrophenyl derivatives, C-H···O hydrogen bonds are frequently observed, forming intricate networks that link molecules together. researchgate.netscielo.org.co For example, aromatic C-H donors can interact with the nitro oxygens, leading to the formation of chains or more complex three-dimensional frameworks. The interplay between these hydrogen bonds and the aforementioned halogen bonds creates a robust and highly organized crystal packing.

Aromatic π-π stacking is another crucial non-covalent interaction expected to be present in the crystal structure of this compound. These interactions occur between the electron-rich π-systems of the phenyl rings. The presence of both electron-withdrawing nitro groups and large, polarizable iodine atoms modulates the electron density of the aromatic rings, which can favor specific stacking arrangements.

Table 2: Potential Aromatic Interactions in this compound Crystal Lattice (Hypothetical) (Based on typical values for substituted aromatic compounds)

| Interaction Type | Description | Typical Distance (Å) |

| π-π Stacking | Parallel displacement of aromatic rings | 3.3 - 3.8 (inter-planar) |

| Edge-to-Face | C-H bond pointing to the face of a phenyl ring | ~2.5 - 3.0 (H to ring centroid) |

This table is predictive and based on interactions observed in similar aromatic compounds.

The functional groups present in this compound make it an interesting candidate for the design of cocrystals and other complex supramolecular architectures. Cocrystals are multi-component crystals where different molecules are held together in the same lattice through non-covalent interactions.

The design of cocrystals relies on the predictable nature of intermolecular synthons, such as the robust halogen bonds formed by the iodine atoms and the hydrogen bonds involving the nitro groups. mdpi.com By selecting appropriate coformers—molecules with complementary functional groups (e.g., strong hydrogen bond donors or halogen bond acceptors)—it is possible to engineer novel crystal structures with potentially modified physicochemical properties. While no specific cocrystals of this compound have been reported in the literature, the principles of crystal engineering suggest a high potential for their formation. rsc.orgnih.govsemanticscholar.org Screening for cocrystals could be performed using techniques like liquid-assisted grinding or solvent evaporation with a variety of potential coformers. rsc.org

Q & A

What spectroscopic techniques are critical for confirming the structure of Bis(2-iodo-4-nitrophenyl)methanone, and how should they be interpreted?

Basic

Infrared (IR) spectroscopy is essential for identifying functional groups. The nitro group exhibits asymmetric and symmetric stretching vibrations near 1520 cm⁻¹ and 1350 cm⁻¹, respectively, as seen in nitrobenzophenone derivatives . The iodo substituent influences aromatic C–H out-of-plane bending vibrations, typically observed at 700–800 cm⁻¹. Nuclear Magnetic Resonance (NMR) analysis should reveal deshielded aromatic protons due to electron-withdrawing nitro and iodo groups. For example, protons ortho to the nitro group in similar compounds show downfield shifts (δ 8.2–8.5 ppm in ¹H NMR) . Mass spectrometry (MS) can confirm the molecular ion peak (M⁺) at m/z 485 (calculated for C₁₃H₆I₂NO₃).

What synthetic strategies are viable for introducing iodine and nitro groups into benzophenone derivatives, and what are their limitations?

Advanced

Electrophilic iodination can be achieved using I₂ with a Lewis acid (e.g., AgOTf) under controlled conditions, leveraging directing effects of existing substituents. For example, nitration prior to iodination may direct iodine to the ortho position . Nitration typically employs mixed HNO₃/H₂SO₄, but regioselectivity must be validated via computational modeling (e.g., DFT for charge distribution analysis). A key limitation is steric hindrance from bulky iodine atoms, which may reduce yields in multi-step syntheses. Comparative studies on fluorinated analogs suggest that iterative nucleophilic substitution (as in ) could be adapted using NaI in polar aprotic solvents like DMF .

How do electron-withdrawing groups (EWGs) like nitro and iodine affect the reactivity of this compound in cross-coupling reactions?

Advanced

The nitro group deactivates the aromatic ring, making electrophilic substitutions challenging but favoring nucleophilic aromatic substitution (NAS) under harsh conditions (e.g., NH₃ in Cu-catalyzed amination). Iodo substituents enable Suzuki-Miyaura couplings, but competing side reactions (e.g., proto-deiodination) require optimized Pd catalysts (e.g., Pd(PPh₃)₄ with K₂CO₃ in dioxane). Fluorinated benzophenones () show similar reactivity patterns, where EWGs enhance oxidative stability but reduce electron density at the carbonyl carbon .

What purification challenges arise during the synthesis of this compound, and how can they be addressed?

Basic

High melting points (observed in nitrobenzophenones, e.g., 137°C ) complicate recrystallization. Column chromatography using silica gel and a gradient eluent (hexane:ethyl acetate, 4:1 to 1:1) is recommended. For iodine-containing compounds, ensure dark conditions to prevent photodecomposition. Flash chromatography, as used in fluorinated methanone synthesis ( ), improves yield by minimizing residence time on the column .

How can computational chemistry predict intermolecular interactions in this compound crystals?

Advanced

Graph set analysis ( ) models hydrogen-bonding patterns, such as C=O⋯H–I interactions, which influence crystal packing. Density Functional Theory (DFT) calculations can optimize molecular geometry and electrostatic potential maps to identify preferred dimerization sites. Molecular dynamics simulations (as in ) predict solubility parameters and stability in solvents like DMSO or acetonitrile .

What safety protocols are critical when handling this compound in the laboratory?

Basic

Nitro groups confer explosive potential under heat or friction (see "易制爆" classification in ), requiring storage in flame-resistant cabinets. Iodine sublimation necessitates fume hood use and PPE (gloves, goggles). MSDS guidelines ( ) recommend spill containment with vermiculite and neutralization with 10% sodium thiosulfate .

What are the potential applications of this compound in materials science?

Basic

The compound’s strong UV absorption (similar to benzophenone-6 in ) makes it a candidate for photoinitiators in polymer chemistry. Its iodine atoms may enhance heavy-atom effects for triplet-state applications in organic LEDs .

How can contradictory spectral data be resolved during structural elucidation?

Advanced

Contradictions between IR and NMR data (e.g., unexpected carbonyl shifts) may arise from polymorphism or solvent effects. Single-crystal X-ray diffraction is definitive for resolving such issues. For fluorinated analogs (), crystallography confirmed regiochemistry disputed by NMR .

Table 1: Key Spectral Data for Nitro-Iodo Benzophenone Derivatives

| Technique | Expected Observations | Reference |

|---|---|---|

| IR (KBr) | ν(NO₂) ~1520 cm⁻¹; ν(C=O) ~1680 cm⁻¹ | |

| ¹H NMR (CDCl₃) | δ 8.4–8.6 ppm (aromatic H near NO₂) | |

| MS | M⁺ at m/z 485; fragment ions at m/z 357 (loss of I) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.